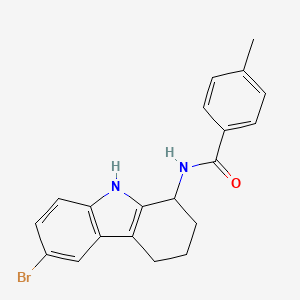
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by its unique structure, which includes a dioxolane ring and a carboxylate ester group.
準備方法
Synthetic Routes and Reaction Conditions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the removal of by-products, are critical factors in industrial production.
化学反応の分析
Types of Reactions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of 3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a protecting group. The dioxolane ring protects carbonyl groups from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific structure, which combines a dioxolane ring with a carboxylate ester group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
特性
CAS番号 |
823813-81-6 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-5-8(12)7(2)15-10(13)9-6-14-11(3,4)16-9/h7,9H,5-6H2,1-4H3 |
InChIキー |
SXTXLBORSDAXKG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)OC(=O)C1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


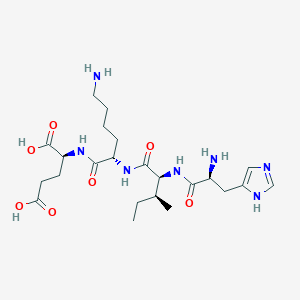

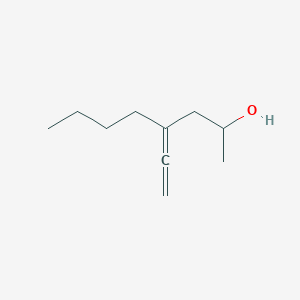
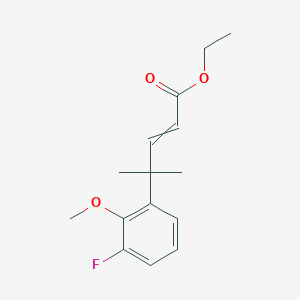
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
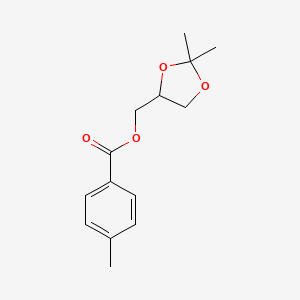
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
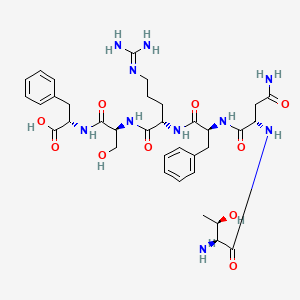
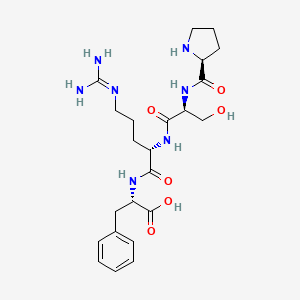
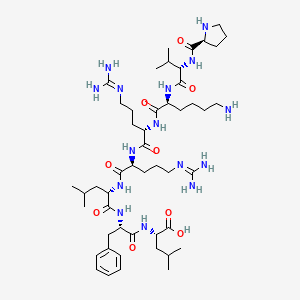
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
